

Thermochemical Properties of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-2-methyl-2-propanol

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Introduction

1-Methoxy-2-methyl-2-propanol (also known as methyl tertiary-butyl ether alcohol or MTBE alcohol) is a chemical compound with potential applications in various fields, including as a solvent and in chemical synthesis. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction engineering. This technical guide provides a summary of available thermochemical data for **1-methoxy-2-methyl-2-propanol** and details the standard experimental methodologies for the determination of these properties.

Thermochemical Data

Currently, comprehensive experimentally determined thermochemical data for **1-methoxy-2-methyl-2-propanol** is limited in the public domain. The data presented in this guide are primarily based on computational estimations using the Joback method, a group contribution approach used for the prediction of thermophysical properties of pure components from their molecular structure.^{[1][2][3][4][5]} It is crucial to note that these are predicted values and should be used with an understanding of their theoretical origin. Experimental validation is highly recommended for critical applications.

Table 1: Estimated Thermochemical Properties of 1-Methoxy-2-methyl-2-propanol

Property	Symbol	Value	Unit	Method
Standard Gibbs Free Energy of Formation	ΔG_f°	-247.76	kJ/mol	Joback Method
Standard Enthalpy of Formation	ΔH_f°	-439.73	kJ/mol	Joback Method
Enthalpy of Fusion	ΔH_{fus}	6.57	kJ/mol	Joback Method
Enthalpy of Vaporization	ΔH_{vap}	44.52	kJ/mol	Joback Method

Source: Chemeo, based on the Joback Method.

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of 1-Methoxy-2-methyl-2-propanol at Various Temperatures

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method
425.17	193.76	Joback Method
453.83	202.95	Joback Method
482.49	211.75	Joback Method
511.15	220.17	Joback Method
539.81	228.23	Joback Method
568.47	235.93	Joback Method
597.13	243.28	Joback Method

Source: Chemeo, based on the Joback Method.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like **1-methoxy-2-methyl-2-propanol**.

Standard Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔH_f°) is often determined indirectly from the standard enthalpy of combustion (ΔH_c°), which is measured experimentally using a bomb calorimeter.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Oxygen Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of the liquid (**1-methoxy-2-methyl-2-propanol**) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary.
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[\[7\]](#)
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter bucket). The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side

reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's Law.



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Workflow for Determining Enthalpy of Combustion and Formation.

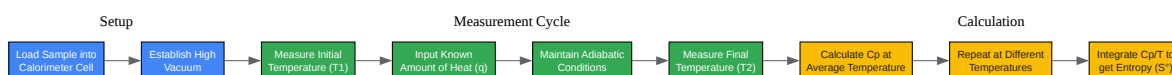
Heat Capacity and Standard Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.^{[12][13][14][15]} The standard entropy (S°) can then be calculated from the heat capacity data using the third law of thermodynamics.

Experimental Protocol: Adiabatic Calorimetry

- **Calorimeter Design:** The core of the apparatus is a sample cell, which is thermally isolated from its surroundings by a series of adiabatic shields and a high vacuum.
- **Sample Loading:** A known mass of the sample is sealed in the sample cell.
- **Heating and Measurement:** A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature. The temperature of the adiabatic shields is simultaneously raised to match the sample temperature, minimizing heat exchange with the surroundings.
- **Data Acquisition:** The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.
- **Calculation:** The heat capacity (C_p) is calculated from the amount of heat supplied and the resulting temperature rise. This process is repeated over a range of temperatures to obtain C_p as a function of temperature.

- **Entropy Calculation:** The standard entropy at a given temperature is determined by integrating the C_p/T data from absolute zero up to that temperature.



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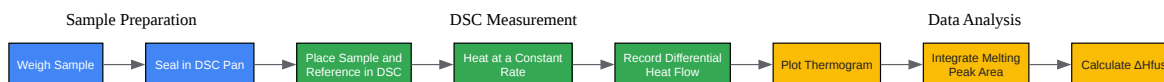
Workflow for Heat Capacity and Entropy Determination.

Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the enthalpy of fusion (ΔH_{fus}), the heat absorbed by a substance as it melts.^{[16][17][18][19]}

Experimental Protocol: Differential Scanning Calorimetry

- **Sample Preparation:** A small, accurately weighed amount of the sample is hermetically sealed in a sample pan (typically made of aluminum). An empty, sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
- **Data Acquisition:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The area under the melting peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion. The temperature at the onset of the peak is taken as the melting point.



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Workflow for Enthalpy of Fusion Determination.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔH_{vap}) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.^{[20][21][22][23][24]} Common techniques for vapor pressure measurement include the static method and ebulliometry.

Experimental Protocol: Static Vapor Pressure Measurement

- **Apparatus:** A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.
- **Equilibrium:** The liquid is allowed to equilibrate with its vapor at a constant, precisely controlled temperature.
- **Pressure Measurement:** The vapor pressure at that temperature is recorded.
- **Temperature Variation:** The temperature is changed, and the system is allowed to reach a new equilibrium before the pressure is measured again. This is repeated for a range of temperatures.
- **Data Analysis:** The natural logarithm of the vapor pressure ($\ln P$) is plotted against the reciprocal of the absolute temperature ($1/T$). According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. From the slope, ΔH_{vap} can be calculated.

Experimental Protocol: Ebulliometry

- Apparatus: An ebulliometer is used to measure the boiling point of the liquid at various controlled pressures.^{[25][26][27][28]}
- Measurement: The pressure in the system is set to a specific value, and the liquid is heated until it boils. The temperature of the vapor-liquid equilibrium (the boiling point) is precisely measured.
- Pressure Variation: The pressure is varied, and the corresponding boiling points are measured.
- Data Analysis: Similar to the static method, a plot of $\ln P$ versus $1/T$ is constructed, and the enthalpy of vaporization is determined from the slope of the line.

Conclusion

This technical guide has summarized the available computed thermochemical data for **1-methoxy-2-methyl-2-propanol** and provided detailed overviews of the standard experimental techniques used to determine these crucial properties. While the provided data, based on the Joback method, serves as a useful estimation, it is imperative for researchers and engineers to pursue experimental validation for applications requiring high accuracy. The described experimental protocols offer a foundation for such investigations, ensuring reliable and precise characterization of the thermochemical behavior of this compound.

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